Cas no 56842-76-3 (3-Butenoic acid, 2-oxo-)

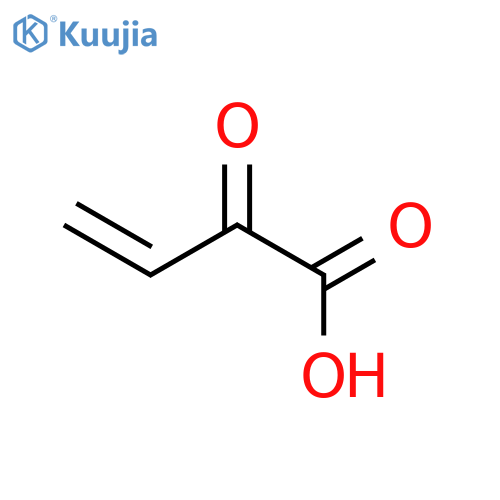

3-Butenoic acid, 2-oxo- structure

商品名:3-Butenoic acid, 2-oxo-

3-Butenoic acid, 2-oxo- 化学的及び物理的性質

名前と識別子

-

- 3-Butenoic acid, 2-oxo-

- 2-oxobut-3-enoic acid

- vinylglyoxylate

- AKOS006385680

- MFCD19231895

- 2-Oxo-3-butenoic acid

- DTXSID80205379

- BB 0262458

- Q27144339

- AC9460

- 56842-76-3

- SCHEMBL9879051

- SY253275

- CHEBI:74021

- PD193160

- SCHEMBL326495

- hydroxy butadieneoic acid

-

- MDL: MFCD19231895

- インチ: InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7)

- InChIKey: DGUBLKUCHAAUFT-UHFFFAOYSA-N

- ほほえんだ: C=CC(=O)C(=O)O

計算された属性

- せいみつぶんしりょう: 100.01602

- どういたいしつりょう: 100.016

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- 密度みつど: 1.229

- ふってん: 160.3°C at 760 mmHg

- フラッシュポイント: 65°C

- 屈折率: 1.45

- PSA: 54.37

3-Butenoic acid, 2-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB548890-250 mg |

2-Oxo-3-butenoic acid; . |

56842-76-3 | 250MG |

€960.20 | 2023-07-11 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y18915-250mg |

3-Butenoic acid, 2-oxo- |

56842-76-3 | 95% | 250mg |

¥7359.0 | 2023-09-05 | |

| abcr | AB548890-250mg |

2-Oxo-3-butenoic acid, 95%; . |

56842-76-3 | 95% | 250mg |

€960.20 | 2023-09-01 | |

| Aaron | AR00F19P-100mg |

vinylglyoxylate |

56842-76-3 | 100mg |

$556.00 | 2023-12-14 | ||

| 1PlusChem | 1P00F11D-1g |

vinylglyoxylate |

56842-76-3 | ≥95% | 1g |

$1355.00 | 2023-12-16 | |

| A2B Chem LLC | AH00385-250mg |

vinylglyoxylate |

56842-76-3 | ≥95% | 250mg |

$1010.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581400-250mg |

2-Oxobut-3-enoic acid |

56842-76-3 | 98% | 250mg |

¥6854.00 | 2024-05-08 | |

| A2B Chem LLC | AH00385-1g |

vinylglyoxylate |

56842-76-3 | ≥95% | 1g |

$1298.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D697084-1g |

2-Oxo-3-butenoic Acid |

56842-76-3 | 95% | 1g |

$825 | 2025-02-19 | |

| eNovation Chemicals LLC | D697084-5g |

2-Oxo-3-butenoic Acid |

56842-76-3 | 95% | 5g |

$2145 | 2025-02-19 |

3-Butenoic acid, 2-oxo- 関連文献

-

1. Stereochemical studies of processing of D- and L-isomers of suicide substrates by an amino acid racemase from Pseudomonas striataB. Badet,K. Lee,Heinz G. Floss,Christopher T. Walsh J. Chem. Soc. Chem. Commun. 1984 838

-

Himanshu Gupta RSC Adv. 2016 6 112721

-

3. Stereochemical studies of processing of D- and L-isomers of suicide substrates by an amino acid racemase from Pseudomonas striataB. Badet,K. Lee,Heinz G. Floss,Christopher T. Walsh J. Chem. Soc. Chem. Commun. 1984 838

-

Zahra Khademi,Kobra Nikoofar RSC Adv. 2020 10 30314

-

Cathrin D. Ertl,Daniel P. Ris,Stefan C. Meier,Edwin C. Constable,Catherine E. Housecroft,Markus Neuburger,Jennifer A. Zampese Dalton Trans. 2015 44 1557

56842-76-3 (3-Butenoic acid, 2-oxo-) 関連製品

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 13769-43-2(potassium metavanadate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56842-76-3)3-Butenoic acid, 2-oxo-

清らかである:99%

はかる:1g

価格 ($):1058.0